molecular formula C31H19N B3244353 Spiro[9H-fluorene-9,7'(12'H)-indeno[1,2-a]carbazole] CAS No. 1615703-28-0

Spiro[9H-fluorene-9,7'(12'H)-indeno[1,2-a]carbazole]

Cat. No.: B3244353
CAS No.: 1615703-28-0
M. Wt: 405.5 g/mol
InChI Key: HCNXREJDIWTVGO-UHFFFAOYSA-N
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Description

Spiro[9H-fluorene-9,7’(12’H)-indeno[1,2-a]carbazole] is a complex organic compound characterized by its unique spiro structure, which involves a central carbon atom connected to two different ring systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[9H-fluorene-9,7’(12’H)-indeno[1,2-a]carbazole] typically involves multi-step organic reactions. One common method includes the Buchwald-Hartwig amination reaction, which is used to form the spiro linkage between the fluorene and indeno[1,2-a]carbazole moieties . The reaction conditions often involve the use of palladium catalysts, such as Pd(OAc)₂, and ligands like Xantphos, under an inert atmosphere.

Industrial Production Methods

While specific industrial production methods for Spiro[9H-fluorene-9,7’(12’H)-indeno[1,2-a]carbazole] are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Spiro[9H-fluorene-9,7’(12’H)-indeno[1,2-a]carbazole] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrofluorenes.

Scientific Research Applications

Spiro[9H-fluorene-9,7’(12’H)-indeno[1,2-a]carbazole] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Spiro[9H-fluorene-9,7’(12’H)-indeno[1,2-a]carbazole] exerts its effects is primarily through its electronic properties. The spiro structure provides a high degree of rigidity and planarity, which enhances its ability to transport charge. This makes it an effective hole-transporting material in optoelectronic devices. The molecular targets and pathways involved include interactions with other organic semiconductors and the facilitation of charge transfer processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[9H-fluorene-9,7’(12’H)-indeno[1,2-a]carbazole] is unique due to its specific spiro linkage and the combination of fluorene and indeno[1,2-a]carbazole moieties. This structure provides distinct electronic properties that are advantageous for certain optoelectronic applications, such as improved charge transport and stability.

Properties

IUPAC Name

spiro[12H-indeno[1,2-a]carbazole-7,9'-fluorene]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H19N/c1-5-13-24-19(9-1)20-10-2-6-14-25(20)31(24)26-15-7-3-12-23(26)29-27(31)18-17-22-21-11-4-8-16-28(21)32-30(22)29/h1-18,32H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNXREJDIWTVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C6=CC=CC=C46)C7=C(C=C5)C8=CC=CC=C8N7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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